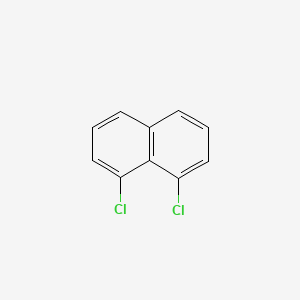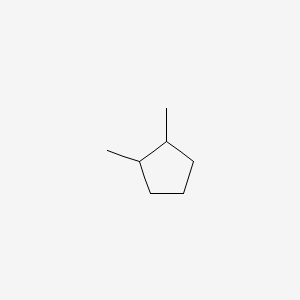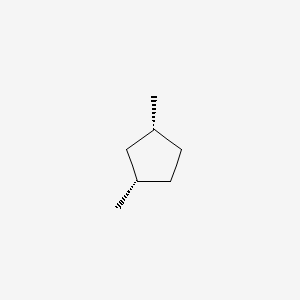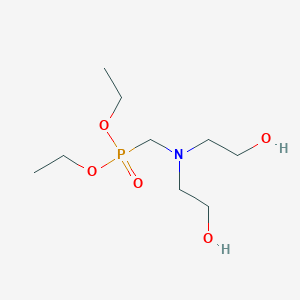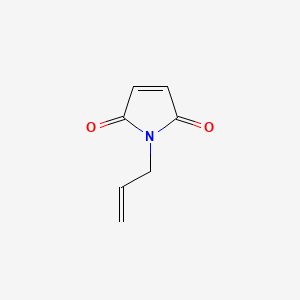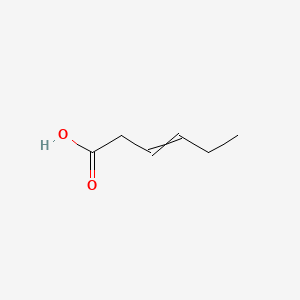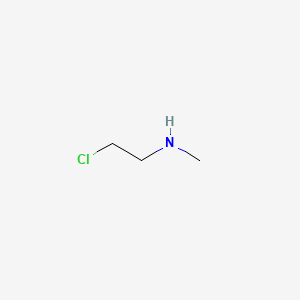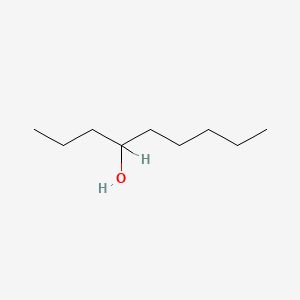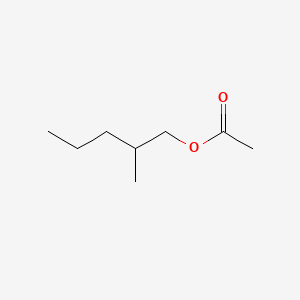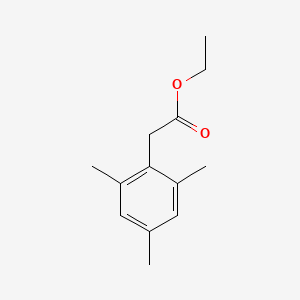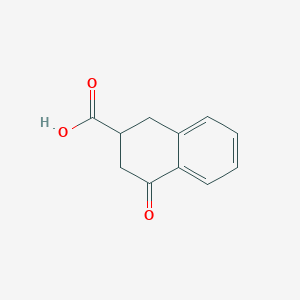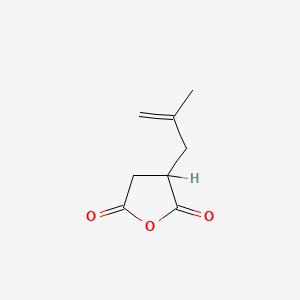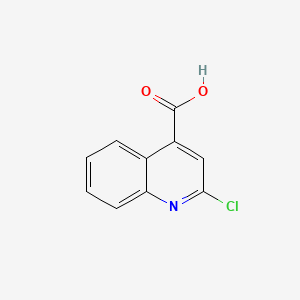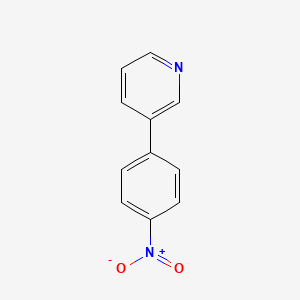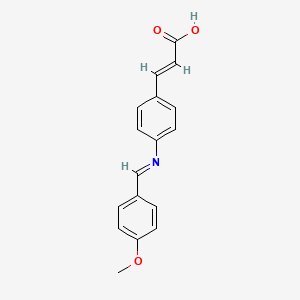
p-(Anisylideneamino)cinnamic acid
説明
P-(Anisylideneamino)cinnamic acid is a derivative of cinnamic acid. Cinnamic acid is a white crystalline organic acid, which is slightly soluble in water . It has a molecular formula of C17H15NO3 and a molecular weight of 281.3059 .
Synthesis Analysis
Cinnamic acids in the metabolic systems of plants and microorganisms have been extensively studied . These cinnamates are reactive to ultraviolet (UV) light, and polymers based on these acids exhibit unique properties . The use of cinnamic acid provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere .Molecular Structure Analysis
The molecular structure of p-(Anisylideneamino)cinnamic acid is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Cinnamic and p-hydroxycinnamic acids are phenylpropanoids having applications as precursors for the synthesis of thermoplastics, flavoring, cosmetic, and health products . These two aromatic acids can be obtained by chemical synthesis or extraction from plant tissues .Physical And Chemical Properties Analysis
Cinnamic acid is a white crystalline organic acid, which is slightly soluble in water . The physicochemical properties of cinnamic acid can be modified by the crystallization techniques used, which can contribute to the improvement of technological characteristics of the powder favoring the use of cinnamic acid in several pharmaceutical formulations .科学的研究の応用
Cinnamic acid derivatives have been reported to play a role in treating various conditions such as cancer, bacterial infections, diabetes, and neurological disorders . The structure of cinnamic acid, which is composed of a benzene ring, an alkene double bond, and an acrylic acid functional group, makes it possible to modify these functionalities with a variety of compounds, resulting in bioactive agents with enhanced efficacy .
The nature of the substituents incorporated into cinnamic acid has been found to play a significant role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives . Some of the derivatives have been reported to be more effective when compared to the standard drugs used to treat chronic or infectious diseases in vitro, thus making them very promising therapeutic agents .
Chemical Structure Analysis
The chemical structure of “p-(Anisylideneamino)cinnamic acid” has been analyzed and documented in databases like the NIST Chemistry WebBook . This information can be useful for researchers and scientists who are studying the properties and potential applications of this compound .
Antibacterial Applications
Some cinnamic acid derivatives have been synthesized and studied for their effects on controlling bacterial species such as Escherichia coli, Staphylococcus aureus, and Enterococcus hirae . The specific methods of application and outcomes would depend on the specific derivative and bacterial species being studied .
Plant Growth and Development
Cinnamic acid, an ubiquitous alpha beta unsaturated acid, upon hydroxylation yields p-hydroxy cinnamic acid or p-coumarate, a plant mono phenol. Being a precursor for the production of various di (lignans), polyphenols (lignins) and also substituted derivatives, it seems to be an important aromatic chemical in growth and development of plants .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(E)-3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-21-16-9-4-14(5-10-16)12-18-15-7-2-13(3-8-15)6-11-17(19)20/h2-12H,1H3,(H,19,20)/b11-6+,18-12? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIELBEHBZKVMEI-XOCFQZNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-(Anisylideneamino)cinnamic acid | |
CAS RN |
25959-50-6 | |
| Record name | 4-(ANISYLIDENEAMINO)-CINNAMIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



